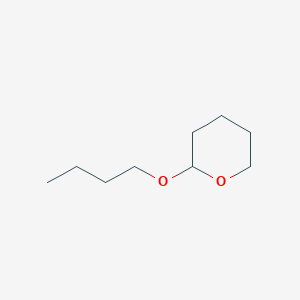
Methoxytriphenylsilane
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxytriphenylsilane can be synthesized through the reaction of triphenylsilane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both the solvent and the reactant. The reaction can be represented as follows:
Ph3SiH+CH3OH→Ph3SiOCH3+H2
Where Ph represents a phenyl group. The reaction is usually carried out at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxytriphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, such as lithium amide, to yield aminomethoxysilanes.
Deposition Reactions: This compound can be deposited on substrates like iron, forming a thin uniform layer that displaces carbonaceous material.
Common Reagents and Conditions
Lithium Amide: Used in substitution reactions to replace the methoxy group with an amine group.
Heat: Applied in thermolysis reactions to induce rearrangement and decarbonylation.
Iron Substrates: Used in deposition reactions to form thin films of this compound.
Major Products Formed
Aminomethoxysilanes: Formed through substitution reactions with lithium amide.
Methyl Triphenylsilylformate and Methyl Triphenylsilyl Ether: Formed through thermolysis reactions.
Applications De Recherche Scientifique
Methoxytriphenylsilane has several applications in scientific research:
Organosilicon Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the deposition of thin films on various substrates, enhancing material properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methoxytriphenylsilane involves its ability to undergo various chemical reactions, such as substitution and thermolysis. The methoxy group can be replaced by other nucleophiles, leading to the formation of new compounds with different properties. The silicon atom in this compound can also interact with other molecules, facilitating the formation of complex structures and enhancing reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxydimethylsilane: Contains a silicon atom bonded to two methyl groups and one methoxy group.
Methoxytrimethylsilane: Contains a silicon atom bonded to three methyl groups and one methoxy group.
Uniqueness of Methoxytriphenylsilane
This compound is unique due to its three phenyl groups, which provide steric hindrance and influence its reactivity. This compound’s structure allows it to participate in a variety of chemical reactions and serve as a precursor for the synthesis of more complex molecules. The presence of the methoxy group also enhances its solubility and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
methoxy(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGDZNDSIUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171358 | |
| Record name | Methoxytriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-41-0 | |
| Record name | 1,1′,1′′-(Methoxysilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxytriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methoxytriphenylsilane interact with silenes, and what is the stereochemical outcome of this reaction?
A1: this compound adds to silenes in a stereospecific and syn fashion []. This means that the reaction proceeds with complete retention of the original stereochemistry of the silene double bond in the final product. The research demonstrates this specifically with E- and Z-1-methyl-1-phenyl-2-neopentylsilene. When each isomer reacts with this compound, only one diastereomeric adduct forms in each case. An X-ray crystal structure of the adduct formed from the E-silene and this compound confirmed its relative configuration as (R,S) or (S,R), further supporting the syn addition mechanism. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)





![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)





